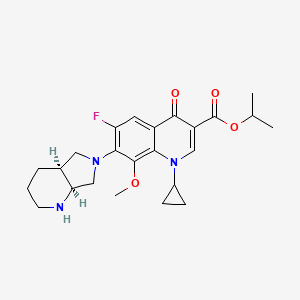

Moxifloxacin Isopropyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30FN3O4 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

propan-2-yl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C24H30FN3O4/c1-13(2)32-24(30)17-11-28(15-6-7-15)20-16(22(17)29)9-18(25)21(23(20)31-3)27-10-14-5-4-8-26-19(14)12-27/h9,11,13-15,19,26H,4-8,10,12H2,1-3H3/t14-,19+/m0/s1 |

InChI Key |

JFYSUJFKCHJPEV-IFXJQAMLSA-N |

Isomeric SMILES |

CC(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 |

Canonical SMILES |

CC(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Moxifloxacin Isopropyl Ester

Established and Novel Synthetic Pathways for Moxifloxacin (B1663623) Esterification

The synthesis of moxifloxacin isopropyl ester, a derivative of the fourth-generation fluoroquinolone antibacterial agent moxifloxacin, involves the formation of an ester linkage at the C-3 carboxylic acid group of the moxifloxacin core structure. This transformation is a key step in the generation of various ester prodrugs, which can be designed to modify the physicochemical properties of the parent drug. The following sections detail the primary synthetic routes for achieving this esterification.

Direct Esterification Approaches

Direct esterification of moxifloxacin with isopropanol (B130326) represents a straightforward method for the synthesis of its isopropyl ester. This reaction typically involves heating moxifloxacin in the presence of isopropanol and a suitable acid catalyst. Common catalysts for this type of reaction include strong mineral acids such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The removal of water as a byproduct is often necessary to drive the equilibrium towards the formation of the ester.

While specific literature on the direct esterification of moxifloxacin with isopropanol is not extensively detailed in the provided search results, general principles of Fischer-Speier esterification apply. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of this compound while minimizing potential side reactions.

A study on the synthesis of various moxifloxacin-ester derivatives mentions the esterification reaction by adding different phenols and alkyl halides at the third position of the carboxylic group, which suggests that direct esterification is a viable method for producing these analogs. nih.gov

Transesterification Reactions Involving Isopropanol

Transesterification offers an alternative pathway to this compound, particularly when starting from a different ester of moxifloxacin, such as the methyl or ethyl ester. This process involves the reaction of the starting ester with isopropanol in the presence of a catalyst, which can be either acidic or basic in nature. The equilibrium is driven by the use of a large excess of isopropanol or by the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol).

For instance, a patent describes a process for the synthesis of moxifloxacin or its esters, where the ester group can be a linear or branched C1-C4 alkyl. googleapis.com This implies that methods for interconversion between different esters, such as transesterification, are relevant to the synthesis of the isopropyl ester. Another patent mentions the use of isopropanol as a solvent in the purification of moxifloxacin tosylate, indicating the compatibility of the moxifloxacin structure with this alcohol under certain conditions. google.com

Spectroscopic and Chromatographic Methods for Structural Elucidation

The confirmation of the structure and the assessment of the purity of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Techniques for Isopropyl Ester Confirmation

A variety of spectroscopic methods are essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. In the 1H NMR spectrum of this compound, characteristic signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) would be expected, in addition to the signals from the moxifloxacin core. bioszeparacio.hu The chemical shifts of the protons adjacent to the newly formed ester linkage would also be altered compared to the parent carboxylic acid. A certificate of analysis for this compound confirms its structure via 1H-NMR spectroscopy in DMSO-d6. bioszeparacio.hu

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would correspond to its calculated molecular mass of 443.222 g/mol . lgcstandards.com Electrospray ionization (ESI) is a common technique used for the analysis of fluoroquinolones. nih.govamazonaws.comnih.gov A patent describes a GC-MS method for the determination of various alkyl esters, including isopropyl esters, as potential impurities. google.comjustia.comgoogle.comgoogle.comgoogle.com

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the ester functional group. A strong absorption band in the region of 1730-1750 cm-1, characteristic of the C=O stretching vibration of an ester, would be a key indicator of successful esterification. This would be accompanied by the disappearance of the broad O-H stretching band of the carboxylic acid. A research study on moxifloxacin-ester derivatives utilized FT-IR for structural characterization. nih.gov

The following table summarizes the expected spectroscopic data for this compound:

| Spectroscopic Technique | Key Expected Features for this compound |

| 1H NMR | Signals for the isopropyl group (doublet and septet), shifts in protons near the C-3 position. bioszeparacio.hu |

| 13C NMR | Resonances for the isopropyl carbons and a downfield shift of the C-3 carboxyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 443.222 g/mol . lgcstandards.com |

| Infrared (IR) Spectroscopy | Presence of a strong C=O stretching band for the ester (around 1730-1750 cm-1). nih.gov |

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing moxifloxacin and its related substances. nih.govresearchgate.netresearchgate.net An HPLC method would be developed to separate this compound from the starting material (moxifloxacin), isopropanol, and any byproducts. The purity of the synthesized ester would be determined by calculating the peak area percentage. The selection of the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength (typically in the UV range, around 293 nm for moxifloxacin) are critical parameters for achieving good separation. nih.govresearchgate.net Chiral HPLC methods have also been developed to separate the enantiomers of moxifloxacin, which would be applicable to the isopropyl ester to ensure enantiomeric purity. nih.govresearchgate.netcolab.ws

Gas Chromatography (GC) : While less common for the analysis of non-volatile compounds like moxifloxacin and its esters, GC can be used, particularly when coupled with mass spectrometry (GC-MS), for the analysis of potential volatile impurities or for the determination of certain ester impurities. google.comgoogle.comgoogle.com

The following table outlines typical chromatographic conditions for the analysis of moxifloxacin derivatives, which can be adapted for this compound:

| Chromatographic Technique | Typical Conditions for Analysis |

| HPLC | Column: C18; Mobile Phase: Buffer/organic solvent mixture (e.g., phosphate (B84403) buffer and methanol/acetonitrile); Detection: UV at ~293 nm. nih.govresearchgate.net |

| Chiral HPLC | Column: Achiral C18 with chiral mobile phase additive (e.g., copper(II)-sulfate and an amino acid). nih.govresearchgate.net |

| GC-MS | Column: DB-5 or equivalent; suitable for volatile impurities and some ester determinations. google.comgoogle.com |

Prodrug Design Principles and in Vitro Bioactivation Studies

Theoretical Considerations in Isopropyl Ester Prodrug Design

The design of an isopropyl ester prodrug of a carboxylic acid-containing drug like moxifloxacin (B1663623) is predicated on fundamental physicochemical and biochemical principles. The primary goals are to transiently mask the polar carboxylic acid group, thereby altering the molecule's properties to favor absorption, and to ensure the prodrug is efficiently converted back to the active parent drug at the desired site of action.

Ester Lability and Bioreversibility Concepts

A critical aspect of a carrier-linked prodrug, such as an isopropyl ester, is its bioreversible nature. This implies that the linkage between the parent drug and the promoiety (the isopropyl group) must be stable enough to allow for administration and absorption, yet labile enough to be cleaved in vivo to release the active drug. cbspd.comuobabylon.edu.iq Ester bonds are frequently employed in prodrug design due to their susceptibility to hydrolysis by ubiquitous esterase enzymes. cbspd.com

The lability of the ester bond can be influenced by several factors, including the steric hindrance around the carbonyl group and the electronic properties of both the drug molecule and the alcohol moiety. uobabylon.edu.iq Isopropyl esters, while more sterically hindered than methyl or ethyl esters, generally maintain a sufficient degree of lability for effective enzymatic cleavage. nih.gov The successful design of a bioreversible prodrug ensures that the promoiety, in this case, isopropanol (B130326), is non-toxic at the concentrations released and is readily eliminated from the body.

Modulating Lipophilicity for Targeted Delivery Research

The increased lipophilicity of Moxifloxacin Isopropyl Ester would be expected to facilitate its partitioning into lipid bilayers, thereby enhancing its potential for oral absorption and cellular uptake. The temporary masking of the ionizable carboxylic acid group prevents the molecule from being charged at physiological pH, a state that typically hinders passive transport across cell membranes.

Enzymatic Hydrolysis Mechanisms of this compound In Vitro

The bioactivation of an ester prodrug is primarily mediated by enzymes. In vitro studies using various biological matrices are essential to characterize the rate and mechanism of this conversion, providing insights into the prodrug's potential in vivo performance.

Role of Esterases in Ester Cleavage

Esterases are a diverse group of hydrolase enzymes found in various tissues and fluids, including the plasma, liver, and gastrointestinal tract. cbspd.comnih.gov These enzymes are responsible for the hydrolysis of ester linkages, playing a crucial role in both endogenous metabolism and the activation of ester prodrugs. nih.govnih.gov The primary mechanism of action involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site that facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to its cleavage. nih.gov

It is anticipated that this compound would be a substrate for various esterases. In vitro studies with tissue homogenates (e.g., liver, intestinal mucosa) or purified esterase preparations would be necessary to confirm this and to identify the primary enzymes involved in its bioactivation. nih.gov

Kinetic Analysis of In Vitro Hydrolysis

The rate at which a prodrug is converted to its active form is a critical determinant of its therapeutic efficacy. Kinetic analysis of the in vitro hydrolysis of this compound would provide valuable parameters such as the rate of hydrolysis (k), the half-life (t½), and the Michaelis-Menten constants (Km and Vmax) if the process follows enzyme kinetics.

While specific kinetic data for this compound is not available, the following table presents representative data from an in vitro hydrolysis study of another isopropyl ester prodrug in rabbit ocular tissues to illustrate the type of information that would be generated. nih.gov

| Tissue Homogenate | Rate Constant for Hydrolysis (k) (x 10⁻³ min⁻¹) | Half-life (t½) (min) |

|---|---|---|

| Cornea | 4.55 | 152.3 |

| Conjunctiva | 3.32 | 208.8 |

| Iris-Ciliary Body | 6.53 | 106.1 |

| Aqueous Humor | 3.89 | 178.1 |

This table is for illustrative purposes and shows hypothetical kinetic data for the hydrolysis of an isopropyl ester prodrug in different ocular tissues, based on the type of data presented in existing literature for analogous compounds.

Identification of Hydrolysis Products and Pathways

The enzymatic hydrolysis of this compound is expected to follow a straightforward pathway, yielding the active parent drug, moxifloxacin, and the corresponding alcohol, isopropanol. The breaking of the ester bond regenerates the carboxylic acid on the moxifloxacin molecule and the hydroxyl group on the isopropanol.

The primary hydrolysis pathway can be depicted as:

This compound + H₂O ---(Esterase)--> Moxifloxacin + Isopropanol

In vitro hydrolysis studies would typically employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor the disappearance of the prodrug and the appearance of the parent drug over time, thus confirming this pathway and identifying any potential minor metabolites.

The expected products of this bioactivation are well-characterized molecules with known properties.

| Hydrolysis Product | Chemical Formula | Role/Significance |

|---|---|---|

| Moxifloxacin | C₂₁H₂₄FN₃O₄ | Active pharmaceutical ingredient (parent drug) |

| Isopropanol | C₃H₈O | Promoiety released upon hydrolysis |

Factors Influencing In Vitro Bioactivation Kinetics

The rate at which this compound is converted to the active drug, moxifloxacin, is not constant. It is influenced by a variety of environmental and biological factors. Understanding these factors is crucial for predicting the drug's behavior in different physiological compartments and for designing effective drug delivery systems.

pH and Temperature Effects on Ester Stability and Hydrolysis

The stability of the ester bond in this compound is highly dependent on the pH of the surrounding medium. Like most esters, it is susceptible to hydrolysis, a chemical breakdown reaction involving water. This hydrolysis can be catalyzed by both acids and bases.

In acidic conditions, the hydrolysis of the ester is catalyzed by hydronium ions (H₃O⁺). The reaction rate is generally proportional to the concentration of the acid. Conversely, in alkaline conditions, hydroxide (B78521) ions (OH⁻) act as a catalyst, leading to a typically faster rate of hydrolysis compared to acidic or neutral conditions. The parent molecule, moxifloxacin, has been shown to be most stable in the pH range of 7-8. nih.gov Deviations from this range, into either more acidic or more alkaline environments, lead to increased degradation of the parent drug. nih.gov It is therefore anticipated that its isopropyl ester prodrug would also exhibit maximal stability in a similar near-neutral pH range.

Temperature also plays a significant role in the rate of hydrolysis. An increase in temperature generally accelerates chemical reactions, and the hydrolysis of this compound is no exception. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature. Studies on moxifloxacin have demonstrated its temperature-dependent degradation. nih.govresearchgate.net

Illustrative Data on pH and Temperature Effects on Hydrolysis:

| pH | Temperature (°C) | Hypothetical Half-life (hours) |

| 2.0 | 37 | 10 |

| 7.4 | 37 | 100 |

| 9.0 | 37 | 5 |

| 7.4 | 25 | 250 |

| 7.4 | 50 | 40 |

This table provides a hypothetical representation of the expected trends in the hydrolysis of this compound under different pH and temperature conditions, based on general principles of ester chemistry.

Enzyme Concentration and Specificity

In biological systems, the hydrolysis of ester prodrugs is often significantly accelerated by enzymes, particularly esterases. These enzymes provide an alternative reaction pathway with a lower activation energy, leading to a much faster rate of cleavage compared to simple chemical hydrolysis. The bioactivation of this compound is expected to be primarily mediated by carboxylesterases found in various tissues and biological fluids. nih.gov

The rate of enzymatic hydrolysis is directly influenced by the concentration of the active enzyme. At a constant substrate (this compound) concentration, an increase in enzyme concentration will lead to a proportional increase in the rate of hydrolysis, until the enzyme becomes saturated with the substrate.

Enzyme specificity is another critical factor. Different types of esterases may exhibit varying affinities for the isopropyl ester of moxifloxacin. The structural characteristics of the prodrug, such as the size and shape of the isopropyl group, will determine how well it fits into the active site of the enzyme. This "lock and key" mechanism dictates the efficiency of the enzymatic cleavage.

Hypothetical Enzyme Kinetics Data:

| Enzyme Concentration (units/mL) | Initial Rate of Hydrolysis (µmol/min) |

| 1 | 5 |

| 2 | 10 |

| 5 | 25 |

| 10 | 48 (approaching saturation) |

This table illustrates the expected relationship between enzyme concentration and the initial rate of hydrolysis of this compound, assuming Michaelis-Menten kinetics.

Influence of Media Composition on Hydrolysis Profiles

The composition of the in vitro medium can have a profound impact on the hydrolysis profile of this compound. The presence of certain components can either enhance or inhibit the rate of bioactivation.

Furthermore, different biological fluids, such as plasma, serum, or tissue homogenates, will contain varying types and concentrations of esterases. For example, rat plasma and liver microsomes are known to contain carboxylesterases that can hydrolyze ester-containing compounds. nih.gov The specific hydrolytic activity will therefore be highly dependent on the biological matrix used in the in vitro study.

Illustrative Impact of Media Composition on Hydrolysis:

| Medium | Key Components | Expected Relative Rate of Hydrolysis |

| Phosphate (B84403) Buffered Saline (PBS) | Salts | Low (chemical hydrolysis only) |

| Human Plasma | Proteins, Esterases | High |

| Liver Microsomes | High concentration of metabolic enzymes | Very High |

This table provides a qualitative comparison of the expected hydrolysis rates of this compound in different in vitro media.

Molecular Interactions and Structure Activity Relationship Studies in Vitro

Conformational Analysis and Molecular Modeling of Moxifloxacin (B1663623) Isopropyl Ester

The three-dimensional conformation of a drug molecule is critical for its interaction with its biological target. Computational chemistry provides powerful tools to predict these conformations and binding modes, offering insights that can guide drug design and optimization.

Prediction of Binding Modes and Ligand-Enzyme Interactions

The binding of fluoroquinolones to the DNA-gyrase or DNA-topoisomerase IV complex is a key determinant of their antibacterial activity. nih.gov Molecular docking studies can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Moxifloxacin Isopropyl Ester and the amino acid residues in the quinolone resistance-determining region (QRDR) of the target enzymes. nih.govresearchgate.net For instance, the C-7 ring system and the C-3 carboxyl group of moxifloxacin are known to be crucial for binding. researchgate.net Docking studies of the isopropyl ester derivative would elucidate how the esterification at the C-3 position alters these critical interactions. It is hypothesized that the bulky isopropyl group may influence the orientation of the molecule within the binding pocket, potentially affecting its inhibitory activity.

In Vitro Modulation of Target Enzyme Inhibition by the Isopropyl Ester

The ultimate measure of the effectiveness of a moxifloxacin derivative is its ability to inhibit the target enzymes in a cell-free system. In vitro enzyme assays provide quantitative data on the inhibitory potency of the compound.

Evaluation of Bacterial Topoisomerase II and IV Inhibition In Vitro

The inhibitory activity of this compound against purified bacterial topoisomerase II (DNA gyrase) and topoisomerase IV can be determined using enzyme assays such as DNA supercoiling, relaxation, or decatenation assays. mdpi.comnih.gov These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For example, a study on various moxifloxacin derivatives evaluated their ability to inhibit S. aureus DNA gyrase and topoisomerase IV. mdpi.com While specific data for the isopropyl ester was not singled out in the available literature, such assays are the standard for quantifying the direct impact of the ester modification on enzyme inhibition. The parent moxifloxacin is known to have potent inhibitory activity against both enzymes. drugbank.com

Comparative Studies with Parent Moxifloxacin and Other Ester Derivatives

To understand the specific contribution of the isopropyl group, it is essential to compare the in vitro activity of this compound with that of the parent moxifloxacin and other ester derivatives (e.g., methyl, ethyl, benzyl (B1604629) esters). A study that synthesized and evaluated a series of moxifloxacin ester derivatives showed that modification at the C-3 position significantly influenced their antimicrobial activity. researchgate.net The antibacterial screening of these derivatives against various Gram-positive and Gram-negative bacteria revealed that some ester derivatives exhibited similar or even enhanced activity compared to the parent drug. researchgate.net

Table 1: Comparative Antimicrobial Activity of Moxifloxacin and its Ester Derivatives (Exemplary Data) This table is illustrative and based on findings for a series of ester derivatives, as specific data for the isopropyl ester was not individually reported in the reviewed literature.

| Compound | Activity vs. S. typhi | Activity vs. P. aeruginosa | Activity vs. B. subtilis |

|---|---|---|---|

| Moxifloxacin | +++ | ++ | +++ |

| Moxifloxacin Ester Derivatives | ++ to +++ | + to +++ | ++ to +++ |

(Activity is represented qualitatively based on the findings that some derivatives showed similar or enhanced activity. researchgate.net)

Structure-Activity Relationships (SAR) of the Isopropyl Ester Moiety

Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. For this compound, the focus is on how the isopropyl group at the C-3 position affects its antibacterial potency.

The carboxylic acid at the C-3 position of fluoroquinolones is crucial for binding to DNA gyrase. researchgate.net Esterification of this group, as in this compound, is expected to alter the binding affinity and, consequently, the antibacterial activity. SAR studies on various fluoroquinolone derivatives have shown that modifications at the C-3 and C-7 positions are critical for the antibacterial spectrum. who.intrjptonline.org

A study on moxifloxacin ester derivatives concluded that the introduction of an ester linkage at the C-3 position altered and, in some cases, improved the antimicrobial profile. researchgate.net The size and lipophilicity of the ester group, such as the isopropyl moiety, can influence cell penetration and interaction with the enzyme's binding site. While the free carboxylic acid is generally considered essential for potent activity, some ester derivatives, which may act as prodrugs and be hydrolyzed in vivo, have shown significant antibacterial effects. researchgate.net The specific SAR of the isopropyl group would depend on its steric and electronic effects within the enzyme's active site, which can be further elucidated through detailed computational and in vitro studies.

Impact of Isopropyl Group on Steric and Electronic Interactions

The introduction of an isopropyl ester at the C-3 position of the moxifloxacin molecule significantly alters its steric and electronic properties, which in turn influences its interaction with its primary bacterial targets, DNA gyrase and topoisomerase IV. rsc.org

Steric Effects: The isopropyl group is a bulky, branched alkyl chain. Its presence introduces steric hindrance around the C-3 carboxylic acid, a group known to be crucial for binding to the DNA-enzyme complex. nih.gov This steric bulk can affect the orientation and binding affinity of the molecule within the active site of the target enzymes. Molecular modeling studies on related fluoroquinolones have shown that bulky substituents at the C-3 position can lead to a distortion in the planarity of the quinolone core, potentially impacting the optimal alignment for interaction with DNA and the enzyme. nih.gov The size and shape of the isopropyl group, therefore, play a critical role in modulating the drug-target interaction.

Correlation between Ester Structure and In Vitro Efficacy

A study involving the synthesis and pharmacological evaluation of several moxifloxacin ester derivatives demonstrated varied in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The derivatives were synthesized by reacting the C-3 carboxylic acid of moxifloxacin with different alkyl and aryl halides. researchgate.net The antibacterial activity of these derivatives was compared to that of the parent moxifloxacin.

The results, as summarized in the table below, indicate that the ester derivatives exhibit a significant antibacterial profile. Some derivatives showed similar or even enhanced activity against specific microbes compared to moxifloxacin. researchgate.net This suggests that the nature of the ester group can influence the compound's ability to be taken up by bacterial cells or its susceptibility to hydrolysis by bacterial enzymes.

| Compound/Derivative | S. typhi | P. mirabilis | P. aeruginosa | S. flexneri | B. subtilis |

| Moxifloxacin | ++ | ++ | + | ++ | ++ |

| Ester Derivative 1 | +++ | +++ | ++ | +++ | +++ |

| Ester Derivative 2 | ++ | +++ | ++ | ++ | +++ |

| Ester Derivative 3 | +++ | ++ | +++ | +++ | ++ |

| Data is a qualitative representation from the study "Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation". researchgate.net The number of '+' indicates the level of activity. |

The enhanced activity of some ester derivatives could be attributed to improved membrane permeability due to the increased lipophilicity of the esterified compound. Once inside the bacterial cell, the ester can be hydrolyzed to release the active moxifloxacin, leading to a higher intracellular concentration than what might be achieved with the parent drug alone.

Rational Design Modifications Based on SAR Insights

The structure-activity relationship insights gained from studying this compound and other ester derivatives can guide the rational design of new fluoroquinolone analogs with improved properties.

One key takeaway is the validation of the prodrug approach for fluoroquinolones. By masking the C-3 carboxylic acid, it is possible to modify the physicochemical properties of the drug, such as lipophilicity, which can in turn affect its absorption and distribution. The choice of the ester group is critical. For instance, designing esters that are selectively hydrolyzed by bacterial enzymes over human esterases could lead to targeted drug release, minimizing systemic side effects.

Furthermore, the steric and electronic properties of the ester group can be fine-tuned to optimize the balance between stability and hydrolysis. A bulkier group like the isopropyl ester might offer greater stability against premature hydrolysis in the bloodstream. Future rational design efforts could explore a variety of ester groups with different electronic and steric profiles to identify candidates with the optimal pharmacokinetic and pharmacodynamic properties. For example, incorporating ester groups that mimic natural substrates for bacterial enzymes could enhance the selective uptake and activation of the prodrug.

Advanced Analytical and Quantification Methodologies in Research

Chromatographic Methods for Quantification of Moxifloxacin (B1663623) Isopropyl Ester

Chromatographic techniques are essential for separating and quantifying Moxifloxacin and its derivatives from complex matrices, such as pharmaceutical formulations and biological fluids.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of Moxifloxacin. These methods are valued for their specificity, precision, and accuracy. ijopp.org

Methodologies: A typical RP-HPLC method involves a C18 column for separation with a mobile phase commonly consisting of an aqueous buffer (like phosphate (B84403) or triethylammonium acetate) and an organic modifier such as methanol (B129727) or acetonitrile. ijopp.orgmdpi.com Detection is most often performed using a UV detector at wavelengths where Moxifloxacin shows maximum absorbance, typically around 293-296 nm. ijopp.orgderpharmachemica.comnih.gov Some methods also employ fluorescence detection, which offers enhanced sensitivity and specificity, with excitation and emission wavelengths around 290 nm and 550 nm, respectively. uts.edu.au

Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness. ijopp.org Linearity is consistently high, with correlation coefficients (r²) often exceeding 0.999 over concentration ranges suitable for quality control and research. ijopp.orgchemrxiv.org The limits of detection (LOD) and quantification (LOQ) are typically in the nanogram-per-milliliter (ng/mL) to low microgram-per-milliliter (µg/mL) range, demonstrating high sensitivity. ijopp.orgnih.gov

Research Findings: Numerous studies have successfully developed and validated isocratic RP-HPLC methods for Moxifloxacin that are simple, rapid, and cost-effective. ijopp.org For instance, one validated method uses a C18 column with a mobile phase of phosphate buffer and methanol (18:7 v/v) at a flow rate of 1.3 mL/min, achieving a retention time of 9.99 minutes for Moxifloxacin. ijopp.orgchemrxiv.org Another approach utilizes a mobile phase of ethanol and sodium dihydrogen phosphate dihydrate, highlighting a move towards greener, more eco-friendly analytical methods. mdpi.com These methods are proven to be suitable for quantifying the drug in bulk forms, pharmaceutical tablets, and ophthalmic solutions. derpharmachemica.comscielo.br

Table 1: Examples of Validated HPLC Methods for Moxifloxacin Analysis

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Agela Venosil XBP C18 (4.6x250mm, 10µm) | Phosphate Buffer:Methanol (18:7 v/v) | 1.3 | 293 | 9.99 | ijopp.org |

| Thermo C18 (4.6x250mm, 5µm) | Ethanol:20mM Sodium Dihydrogen Phosphate (pH 5) (25:75 v/v) | 1.0 | 350 | <9.5 | mdpi.com |

| Hypersil® BDS C18 (4.6x250mm, 5µm) | 20mM Ammonium Dihydrogen Orthophosphate (pH 3):Acetonitrile (75:25 v/v) | 1.5 | 295 | Not Specified | scielo.br |

| Lichrospher C18 (4x250mm, 5µm) | Acetonitrile:Methanol:Buffer (pH 3.5) (40:3:57 v/v/v) | 1.0 | Ex: 290, Em: 550 | 8.0 | uts.edu.au |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than liquid chromatography for non-volatile compounds like fluoroquinolones, Gas Chromatography-Mass Spectrometry (GC-MS) serves a crucial role in identifying volatile impurities and degradation products. For compounds like Moxifloxacin Isopropyl Ester, GC-MS would require derivatization to increase volatility. The primary application is in the qualitative analysis of related substances and potential genotoxic impurities that may arise during synthesis or degradation. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for structural elucidation of unknown compounds within a sample. jmchemsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For ultra-sensitive quantification, particularly in complex biological matrices like plasma or serum, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. amazonaws.com This technique offers superior selectivity and sensitivity compared to HPLC with UV or fluorescence detection.

Methodologies: LC-MS/MS methods for Moxifloxacin typically involve protein precipitation to clean up plasma samples, followed by separation on a C18 column. amazonaws.comnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. researchgate.netnih.gov For Moxifloxacin, a common transition monitored is m/z 402.2 → 384.2 in positive electrospray ionization (ESI) mode. nih.gov

Research Findings: Validated LC-MS/MS methods can quantify Moxifloxacin down to the sub-nanogram per milliliter level, with lower limits of quantification (LLOQ) reported as low as 0.1875 mg/L (or 187.5 ng/mL). amazonaws.com These methods are characterized by short run times, often under 6 minutes, making them suitable for high-throughput analysis in clinical and pharmacokinetic studies. amazonaws.comnih.gov The accuracy and precision of these methods are consistently high, with recovery values typically ranging from 90% to 110%. nih.govnih.gov Such methods have been successfully used to quantify Moxifloxacin in serum from patients, demonstrating their utility as a therapeutic drug monitoring tool. nih.gov

Table 2: LC-MS/MS Parameters for Moxifloxacin Trace Analysis

| Sample Preparation | LC Column | Ionization Mode | Mass Transition (m/z) | LLOQ | Reference |

|---|---|---|---|---|---|

| Protein Precipitation | Kinetex F5 (50x2.1mm, 2.6µm) | ESI Positive | 402.1 → 358.1 | 0.1875 mg/L | amazonaws.com |

| Protein Precipitation | BEH C18 (2.1x100mm, 1.7µm) | ESI Positive/Negative | Not Specified | Not Specified | nih.gov |

| Not Specified | Not Specified | ESI Positive | 402.2 → 384.2 | 0.23 ng/mL | nih.gov |

Spectroscopic Techniques for Characterization and Quantitation

Spectroscopic methods are fundamental for the initial characterization and routine quantification of Moxifloxacin and its esters.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Moxifloxacin in bulk drug and simple pharmaceutical formulations. derpharmachemica.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

Methodologies: The analysis involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). For Moxifloxacin, the λmax depends on the solvent used, but is typically found around 293-296 nm in 0.1N HCl and 289 nm in phosphate buffer (pH 7.4). derpharmachemica.comnih.gov The concentration is determined by comparing the absorbance to a standard calibration curve, which must adhere to Beer-Lambert's law over a specific concentration range. nih.gov

Research Findings: Validated UV-Vis methods for Moxifloxacin demonstrate good linearity, with typical concentration ranges of 1-14 µg/mL. nih.gov The methods are shown to be accurate and precise, with recovery percentages between 98% and 101% and relative standard deviations (RSD) below 2%. nih.govresearchgate.net The LOD and LOQ for these methods are generally in the range of 0.011 to 0.04 µg/mL and 0.038 to 0.12 µg/mL, respectively, making them sensitive enough for routine quality control. nih.govresearchgate.net Different solvents, including 0.01N HCl, methanol, and simulated lacrimal fluid, have been successfully used. researchgate.netjptcp.com

Table 3: Validation Parameters of UV-Vis Spectrophotometric Methods for Moxifloxacin

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| 0.01N HCl | 294.4 | 2 - 8 | 0.9999 | researchgate.net |

| 0.1N HCl | 296 | 1 - 12 | 0.9999 | nih.gov |

| Phosphate Buffer (pH 7.4) | 289 | 1 - 14 | 0.9998 | nih.gov |

| Distilled Water | 293 | 1 - 20 | 0.9949 | derpharmachemica.com |

| Simulated Lacrimal Fluid (pH 7.4) | 285 | 2 - 10 | 0.995 | jptcp.com |

Fluorescence Spectroscopy for Molecular Probing

Moxifloxacin is an intrinsically fluorescent molecule, a property that can be exploited for highly sensitive detection and for studying its interaction with other molecules. researchgate.net

Methodologies: Spectrofluorimetry measures the fluorescence intensity at a specific emission wavelength after excitation at another wavelength. For Moxifloxacin, native fluorescence is observed with excitation around 290-294 nm and emission in the range of 465-510 nm. uts.edu.auresearchgate.netresearchgate.net The fluorescence signal can be significantly enhanced by changing the molecular environment, for example, by using surfactants like sodium dodecyl sulfate (SDS), which can increase the fluorescence intensity by up to 100-fold. researchgate.net

Research Findings: Fluorescence spectroscopy is not only used for quantification but also as a powerful tool for molecular probing. Studies have used fluorescence quenching to investigate the interaction between Moxifloxacin and calf thymus DNA. bioanalysis-zone.com This research provides insights into binding mechanisms, thermodynamic parameters, and the forces driving the interaction, such as hydrogen bonding and Van der Waals forces. More advanced techniques, such as three-photon excitation fluorescence microscopy, have utilized Moxifloxacin as a cell-labeling agent for deep-tissue imaging. researchgate.net Furthermore, ratiometric fluorescent sensors have been developed for the highly selective and rapid detection of Moxifloxacin residues in samples like milk, demonstrating the versatility of its fluorescent properties. nih.gov

Electrochemical and Sensor-Based Detection Methods for Research

There is no available research on the electrochemical and sensor-based detection of this compound. Scientific studies have, however, extensively explored these methods for the detection of Moxifloxacin.

Derivatization and Novel Research Applications of Moxifloxacin Isopropyl Ester

Strategic Derivatization for Enhanced Research Properties

The derivatization of Moxifloxacin (B1663623) Isopropyl Ester is primarily aimed at improving its utility in experimental systems. By modifying its structure, researchers can fine-tune its release characteristics, targeting capabilities, and compatibility with various materials.

The conjugation of drug molecules to polymeric systems is a widely explored strategy for achieving controlled and sustained release profiles in vitro. While direct studies on Moxifloxacin Isopropyl Ester are not extensively documented, research on the parent compound, moxifloxacin, provides a strong basis for the potential of its ester derivatives. For instance, moxifloxacin hydrochloride has been successfully incorporated into microspheres made from polymers like Eudragit RS 100 using an emulsion solvent evaporation technique. rroij.comgoogle.com These microspheres have demonstrated the ability to sustain the in-vitro release of the drug. google.com

This principle can be extended to this compound. The ester could be encapsulated within polymeric matrices such as poly(lactic-co-glycolic acid) (PLGA) or poly(acrylamide-co-acrylic acid). japsonline.com The release of the ester from these systems would be governed by factors like polymer degradation, drug diffusion, and the physicochemical properties of the ester itself. The increased lipophilicity of the isopropyl ester compared to the parent drug could influence its interaction with the polymer matrix and its release kinetics.

Table 1: Examples of Polymeric Systems for Controlled Release of Moxifloxacin Derivatives (in vitro)

| Polymer System | Drug Derivative | Method of Preparation | Key Findings |

|---|---|---|---|

| Eudragit RS 100 Microspheres | Moxifloxacin Hydrochloride | Emulsion Solvent Evaporation | Sustained in-vitro drug release. google.com |

Nanocarriers offer a promising platform for the targeted delivery of therapeutic agents to specific cells or tissues in vitro. Research has demonstrated the successful loading of moxifloxacin into various nanocarrier systems, including polymeric nanoparticles and liposomes, to enhance its efficacy. nih.govresearchgate.net For example, moxifloxacin has been loaded into metronidazole-based nanocarriers, which showed enhanced bactericidal effects against multiple-drug-resistant bacteria compared to the drug alone. nih.govresearchgate.net

This compound, with its modified polarity, could be a suitable candidate for incorporation into lipid-based nanocarriers like liposomes or solid lipid nanoparticles. The isopropyl ester's increased lipophilicity might lead to higher encapsulation efficiency and more stable formulations. These nanocarriers could be further functionalized with targeting ligands to direct them to specific cell types in vitro, allowing for detailed studies of cellular uptake and intracellular drug delivery. For instance, mesoporous silica (B1680970) nanoparticles have been used to deliver moxifloxacin directly to macrophages, the site of infection for intracellular pathogens. technologynetworks.com

Table 2: Nanocarrier Systems for Moxifloxacin Delivery

| Nanocarrier Type | Drug Derivative | Key Features | Potential Application for Isopropyl Ester |

|---|---|---|---|

| Metronidazole-based Nanocarriers | Moxifloxacin | Enhanced bactericidal activity. nih.govresearchgate.net | Improved encapsulation and stability. |

| Mesoporous Silica Nanoparticles | Moxifloxacin | Targeted delivery to macrophages. technologynetworks.com | Enhanced intracellular delivery studies. |

While specific studies on the chemical modification of this compound for biocompatibility are limited, the general principles of modifying drug molecules for integration into materials are well-established. The ester group itself is a modification that can influence biocompatibility. Further modifications could involve attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG) to the moxifloxacin backbone. Such modifications can reduce cytotoxicity and improve the interaction of the drug-material composite with biological systems in vitro.

Applications in Material Science and Advanced Analytical Tools

The unique properties of this compound, and its parent compound, lend themselves to innovative applications in material science and the development of sophisticated analytical tools.

Self-healing hydrogels are a class of materials that can autonomously repair damage. nih.govmdpi.com These materials are valuable for creating dynamic and responsive research models. Moxifloxacin has been incorporated into self-healing thiolated pillar who.intarene films to suppress the development of bacterial biofilms. mdpi.com These films demonstrated the ability to self-heal through the action of atmospheric oxygen and effectively reduced Staphylococcus aureus and Klebsiella pneumoniae biofilm formation. mdpi.com

The incorporation of this compound into such hydrogel systems could be explored for creating research models to study biofilm formation and disruption. The controlled release of the ester from the hydrogel matrix could provide a sustained antibacterial effect within the model system. This would be particularly useful for long-term in vitro studies of biofilm dynamics.

A significant area of novel application for moxifloxacin stems from its intrinsic fluorescence properties. This has led to its investigation as a molecular imaging probe. nih.gov Moxifloxacin exhibits multiphoton fluorescence, which allows for high-resolution imaging deep within tissues. It has been used as a cell-labeling agent in multiphoton microscopy.

The esterification to this compound is unlikely to quench this intrinsic fluorescence. Therefore, the isopropyl ester could also be utilized as a fluorescent probe. Its altered lipophilicity might influence its cellular uptake and subcellular localization, potentially offering different imaging characteristics compared to the parent moxifloxacin. This could be advantageous for developing new imaging protocols or for studying drug distribution within cells and tissues in vitro.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Moxifloxacin |

| Moxifloxacin Hydrochloride |

| Eudragit RS 100 |

| Poly(lactic-co-glycolic acid) (PLGA) |

| Poly(acrylamide-co-acrylic acid) |

| Metronidazole |

| Polyethylene glycol (PEG) |

| Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of moxifloxacin isopropyl ester?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., catalyst type, temperature, and solvent purity). For example, esterification reactions often require acidic catalysts like sulfuric acid and reflux conditions in isopropyl alcohol, as demonstrated in analogous tyrosine ester syntheses . Monitor reaction progress via HPLC or TLC, and purify using recrystallization or column chromatography. Validate purity using pharmacopeial standards (e.g., USP guidelines for moxifloxacin-related impurities) .

Q. How can researchers validate the purity of this compound in synthetic batches?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Compare retention times with reference standards and quantify impurities (e.g., moxifloxacin-related compounds like 8-methoxy quinolonic ethyl ester) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- NMR : Verify esterification by observing shifts in proton signals (e.g., isopropyl group protons at ~1.2 ppm) .

Q. What experimental models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer : In vivo models like delta7 mice (e.g., subcutaneous administration at 75 mg/kg) can assess systemic effects, including body weight changes and locomotor function via hindlimb suspension tests . For tissue penetration studies, microdialysis techniques can measure unbound drug concentrations in extracellular fluid, correcting for relative recovery rates .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from factors like protein binding, metabolic stability, or tissue-specific barriers. Design follow-up experiments to:

- Compare free vs. total drug concentrations using ultrafiltration or equilibrium dialysis.

- Evaluate metabolic pathways via liver microsome assays.

- Use imaging techniques (e.g., MALDI-MS) to map tissue distribution .

Q. What strategies can minimize systematic errors in crystallographic studies of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and measure >8,000 reflections to ensure accuracy. Refine structures using SHELXL with least-squares matrix corrections .

- Hydrogen Bonding Analysis : Apply difference Fourier maps to locate hydrogen atoms and validate intermolecular interactions (e.g., O–H⋯N bonds stabilizing helical chains in crystals) .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

- Methodological Answer :

- Perform molecular dynamics simulations to assess hydrolysis rates in aqueous environments.

- Calculate torsional angles (e.g., C–C(NH2)–C(O)–O) to evaluate conformational flexibility and ester bond susceptibility .

- Validate predictions with in vitro stability assays at varying pH levels (e.g., pH 1–7.4) .

Q. What advanced techniques characterize unknown impurities in this compound batches?

- Methodological Answer :

- LC-HRMS : Identify impurities via exact mass and isotopic patterns (e.g., moxifloxacin-related impurities 1–3) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals for structural elucidation.

- Degradation Studies : Stress samples under heat, light, or oxidative conditions to correlate impurities with degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s bioavailability in different tissues?

- Methodological Answer :

- Meta-Analysis : Compare methodologies across studies (e.g., microdialysis vs. plasma assays). Adjust for variables like probe recovery rates and sampling intervals .

- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate tissue-specific partitioning and validate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.